molecular formula C15H10BrFO3 B2420429 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid CAS No. 449778-69-2

3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid

Cat. No.: B2420429
CAS No.: 449778-69-2
M. Wt: 337.144
InChI Key: VDHMQMOFCCSGMC-VMPITWQZSA-N
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Preparation Methods

The synthesis of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.

Chemical Reactions Analysis

3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound .

Comparison with Similar Compounds

3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid can be compared with other similar compounds, such as:

    4-Bromo-2-fluorobenzoic acid: This compound has a similar structure but lacks the acrylic acid moiety.

    2-(4-Bromo-2-fluorophenoxy)benzoic acid: This compound is structurally similar but has a different substitution pattern on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

3-[2-(4-Bromo-2-fluorophenoxy)phenyl]acrylic acid is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the molecular formula C₁₅H₁₀BrFO₃ and a molecular weight of approximately 337.14 g/mol. Its structure includes:

  • Acrylic Acid Moiety : Contributes to its reactivity and biological properties.
  • Aromatic Rings : The presence of bromine and fluorine atoms influences its biological activity.

Antibacterial Properties

Research indicates that the acrylic acid moiety in this compound suggests potential antibacterial activity . Acrylic acid derivatives have demonstrated effectiveness against various bacterial strains, although specific studies on this compound are still needed to elucidate its precise antibacterial mechanisms and efficacy against different pathogens.

Interaction with Biological Targets

Preliminary studies suggest that this compound may interact with specific enzymes or receptors, leading to altered biological responses. Understanding these interactions is crucial for determining its therapeutic potential. For instance, compounds with similar structures have shown activity against aldo-keto reductase (AKR) isoforms, which play roles in various metabolic pathways .

The mechanism of action for this compound likely involves:

  • Enzyme Inhibition : Potential inhibition of key enzymes related to metabolic pathways.
  • Receptor Binding : Interaction with specific receptors that modulate cellular responses.

Further investigations are necessary to detail these interactions comprehensively, including kinetic studies and binding assays.

Comparative Analysis

To understand the uniqueness of this compound, it can be compared with structurally similar compounds:

Compound NameStructureUnique Features
4-Bromo-2-fluorophenolStructureSimple phenolic structure; lacks acrylic functionality.
Phenylacrylic AcidStructureBasic acrylic structure; no halogen substitutions.
3-(4-Bromophenyl)acrylic AcidStructureSimilar phenyl substitution; lacks fluorine atom.
This compound StructureUnique combination of bromo and fluoro substituents enhances biological activity.

The combination of both bromo and fluoro substituents on the aromatic ring, along with the acrylic acid functionality, provides this compound with distinctive chemical properties that may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluating similar compounds demonstrated significant antimicrobial activities with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL against various pathogens. The findings suggest that derivatives of acrylic acids can exhibit potent antibacterial effects .
  • Inhibition Studies : Research on AKR inhibitors indicates that structural modifications can lead to enhanced selectivity and potency against specific isoforms. This highlights the potential for this compound to serve as a lead compound in developing selective enzyme inhibitors .

Properties

IUPAC Name

(E)-3-[2-(4-bromo-2-fluorophenoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFO3/c16-11-6-7-14(12(17)9-11)20-13-4-2-1-3-10(13)5-8-15(18)19/h1-9H,(H,18,19)/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDHMQMOFCCSGMC-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)OC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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